Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl Ester Rufinamide is a derivative of Rufinamide, an antiepileptic drug used primarily to treat seizures associated with Lennox-Gastaut Syndrome. This compound is a triazole derivative and is known for its anticonvulsant properties .
Preparation Methods
Ethyl Ester Rufinamide can be synthesized through a 1,3-dipolar cycloaddition reaction, starting from commercially available benzyl bromides . The synthesis involves the use of difluorobenzyl azide and propiolamide under optimized conditions, with copper-on-charcoal as a catalyst . This method is efficient and yields high purity levels of the compound.
Chemical Reactions Analysis
Ethyl Ester Rufinamide undergoes several types of chemical reactions:
Scientific Research Applications
Ethyl Ester Rufinamide has a wide range of applications in scientific research:
Mechanism of Action
Ethyl Ester Rufinamide exerts its effects by prolonging the inactive state of voltage-gated sodium channels, thereby stabilizing neuronal membranes and preventing the spread of seizure activity . This mechanism is similar to that of Rufinamide, which is known to inhibit the action of mGluR5 subtype receptors, preventing the production of glutamate .
Comparison with Similar Compounds
Ethyl Ester Rufinamide is unique due to its specific structure and mechanism of action. Similar compounds include:
Methyl Ester Rufinamide: Another ester derivative with similar anticonvulsant properties.
Ethyl Acetate: A common ester used in organic synthesis but lacks anticonvulsant properties.
Ethyl Propionate: Another ester with different chemical properties and applications.
Ethyl Ester Rufinamide stands out due to its specific application in treating epilepsy and its unique mechanism of action involving sodium channel modulation.
Properties
CAS No. |
869501-51-9 |
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Molecular Formula |
C12H11F2N3O2 |
Molecular Weight |
267.23 g/mol |
IUPAC Name |
ethyl 1-[(2,6-difluorophenyl)methyl]triazole-4-carboxylate |
InChI |
InChI=1S/C12H11F2N3O2/c1-2-19-12(18)11-7-17(16-15-11)6-8-9(13)4-3-5-10(8)14/h3-5,7H,2,6H2,1H3 |
InChI Key |
AKTZESRUXGGXDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC2=C(C=CC=C2F)F |
Origin of Product |
United States |
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